1-((1-Isopropylpiperidin-4-yl)methyl)-3-(o-tolyl)urea
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Overview
Description
1-((1-Isopropylpiperidin-4-yl)methyl)-3-(o-tolyl)urea is a synthetic organic compound It is characterized by the presence of a piperidine ring, an isopropyl group, and a urea moiety attached to an o-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Isopropylpiperidin-4-yl)methyl)-3-(o-tolyl)urea typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from readily available precursors. The isopropyl group is introduced via alkylation reactions.
Attachment of the Urea Moiety: The urea group is introduced by reacting the piperidine intermediate with an isocyanate derivative.
Introduction of the o-Tolyl Group: The final step involves the attachment of the o-tolyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-((1-Isopropylpiperidin-4-yl)methyl)-3-(o-tolyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
1-((1-Isopropylpiperidin-4-yl)methyl)-3-(o-tolyl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-((1-Isopropylpiperidin-4-yl)methyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-((1-Methylpiperidin-4-yl)methyl)-3-(o-tolyl)urea
- 1-((1-Ethylpiperidin-4-yl)methyl)-3-(o-tolyl)urea
- 1-((1-Propylpiperidin-4-yl)methyl)-3-(o-tolyl)urea
Uniqueness
1-((1-Isopropylpiperidin-4-yl)methyl)-3-(o-tolyl)urea is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
1-(2-methylphenyl)-3-[(1-propan-2-ylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-13(2)20-10-8-15(9-11-20)12-18-17(21)19-16-7-5-4-6-14(16)3/h4-7,13,15H,8-12H2,1-3H3,(H2,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEDCQLJKDQBPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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